molecular formula C8H5Br2F3Hg B6338522 1,1-Dibromotrifluoroethyl phenyl mercury CAS No. 231630-91-4

1,1-Dibromotrifluoroethyl phenyl mercury

Cat. No.: B6338522
CAS No.: 231630-91-4
M. Wt: 518.52 g/mol
InChI Key: NKTSZIULASCAHI-UHFFFAOYSA-N
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Description

1,1-Dibromotrifluoroethyl phenyl mercury is a synthetic organomercury compound characterized by a phenyl group bonded to a mercury atom, which is further substituted with a 1,1-dibromotrifluoroethyl moiety. This compound falls under the category of arylmercurials, which have historically been utilized as fungicides, preservatives, and intermediates in organic synthesis. The trifluoroethyl and bromine substituents in this compound likely enhance its electrophilicity and lipophilicity, influencing its reactivity and environmental persistence compared to simpler arylmercurials like phenylmercury acetate .

Properties

IUPAC Name

(1,1-dibromo-2,2,2-trifluoroethyl)-phenylmercury
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5.C2Br2F3.Hg/c1-2-4-6-5-3-1;3-1(4)2(5,6)7;/h1-5H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTSZIULASCAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]C(C(F)(F)F)(Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3Hg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001104396
Record name 1,1-Dibromotrifluoroethyl phenyl mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231630-91-4
Record name 1,1-Dibromotrifluoroethyl phenyl mercury
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001104396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The Grignard method exploits the nucleophilic alkylation of mercury(II) chloride (HgCl₂) using organomagnesium intermediates. For 1,1-dibromotrifluoroethyl phenyl mercury, this requires sequential addition of phenylmagnesium bromide (C₆H₅MgBr) and 1,1-dibromo-2,2,2-trifluoroethylmagnesium bromide (CBr₂CF₃MgBr) to HgCl₂ in anhydrous diethyl ether:

HgCl2+C6H5MgBrC6H5HgCl+MgBrCl\text{HgCl}2 + \text{C}6\text{H}5\text{MgBr} \rightarrow \text{C}6\text{H}5\text{HgCl} + \text{MgBrCl}
C6H5HgCl+CBr2CF3MgBrC6H5Hg–CBr2CF3+MgBrCl\text{C}6\text{H}5\text{HgCl} + \text{CBr}2\text{CF}3\text{MgBr} \rightarrow \text{C}6\text{H}5\text{Hg–CBr}2\text{CF}_3 + \text{MgBrCl}

This two-step process ensures selective formation of the asymmetric organomercury compound. The reaction must occur under inert atmospheres (e.g., argon) at −78°C to prevent disproportionation or Hg–C bond cleavage.

Optimization Parameters

  • Solvent : Diethyl ether or tetrahydrofuran (THF) enhances reagent solubility and stabilizes intermediates.

  • Temperature : Maintaining subzero temperatures (−78°C to 0°C) suppresses side reactions, such as Wurtz coupling or mercury aggregation.

  • Molar Ratios : A 1:1:1 molar ratio of HgCl₂:C₆H₅MgBr:CBr₂CF₃MgBr maximizes yield (reported 68–72% in pilot studies).

Table 1: Grignard Method Performance Metrics

ParameterValueSource
Yield68–72%
Reaction Time6–8 hours
Purity (HPLC)≥95%
Mercury Retention99.3%

Transmetalation via Organolithium Reagents

Lithium-Hg Exchange Strategy

Organolithium compounds offer higher reactivity than Grignard reagents, enabling direct transmetalation with phenylmercury chloride (C₆H₅HgCl). The synthesis proceeds via:

C6H5HgCl+Li–CBr2CF3C6H5Hg–CBr2CF3+LiCl\text{C}6\text{H}5\text{HgCl} + \text{Li–CBr}2\text{CF}3 \rightarrow \text{C}6\text{H}5\text{Hg–CBr}2\text{CF}3 + \text{LiCl}

The lithium reagent (Li–CBr₂CF₃) is generated by treating 1,1-dibromo-2,2,2-trifluoroethane (CBr₂CF₃–Br) with lithium metal in hexane at −40°C. This method avoids competing side reactions but demands stringent exclusion of moisture.

Critical Considerations

  • Solvent Choice : Hexane or pentane minimizes coordination with lithium, enhancing reagent activity.

  • Stoichiometry : A 10% excess of Li–CBr₂CF₃ ensures complete consumption of C₆H₅HgCl.

  • Workup : Quenching with ammonium chloride (NH₄Cl) followed by extraction with dichloromethane isolates the product in 65–70% yield.

Palladium-Catalyzed Cross-Coupling

Catalytic Cycle Design

Palladium catalysis enables coupling of preformed organomercury halides with halogenated alkanes. For C₆H₅–Hg–CBr₂CF₃, the reaction employs:

C6H5HgBr+Br–CBr2CF3Pd(PPh3)4C6H5Hg–CBr2CF3+Br2\text{C}6\text{H}5\text{HgBr} + \text{Br–CBr}2\text{CF}3 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}6\text{H}5\text{Hg–CBr}2\text{CF}3 + \text{Br}_2

Key advantages include milder conditions (25–50°C) and tolerance for functional groups. The palladium(0) catalyst facilitates oxidative addition of C₆H₅HgBr, followed by transmetallation with Br–CBr₂CF₃.

Performance and Limitations

  • Yield : 60–65%, limited by competing Hg–Br bond homolysis.

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ optimizes cost and efficiency.

  • Side Products : Tribromotrifluoroethane (Br₃CCF₃) forms via radical pathways, necessitating chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromotrifluoroethyl phenyl mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different mercury-containing species

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can produce various mercury-containing compounds .

Scientific Research Applications

Chemistry

In the field of organic synthesis, 1,1-dibromotrifluoroethyl phenyl mercury serves as a reagent and precursor for various organomercury compounds. It is utilized in substitution reactions where the bromine atoms can be replaced with other functional groups or halogens .

Biology

Research has investigated its potential effects on biological systems. The compound interacts with biomolecules, particularly proteins, by binding to thiol groups. This interaction can inhibit enzyme activity and disrupt cellular processes, making it a subject of study in toxicology and biochemistry .

Medicine

The compound has been explored for its therapeutic applications. Studies focus on its pharmacological properties and potential effects on human health, particularly concerning its toxicity and mechanisms of action within biological systems .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities .

Case Study 1: Toxicological Assessment

A study assessing the toxicological profile of this compound highlighted its inhibitory effects on various enzymes involved in metabolic pathways. The research concluded that exposure could lead to significant disruptions in cellular metabolism, underscoring the importance of understanding its biological interactions .

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound demonstrated that varying reaction conditions (temperature and solvent choice) significantly impacted yield and purity. The study provided insights into scalable production methods suitable for industrial applications .

Mechanism of Action

The mechanism of action of 1,1-Dibromotrifluoroethyl phenyl mercury involves its interaction with molecular targets, such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The bromine and fluorine atoms in this compound increase its molecular weight (MW ≈ 485 g/mol) and electronegativity compared to PMC (MW ≈ 313 g/mol). This enhances its binding affinity to sulfur-containing biomolecules (e.g., glutathione) .
  • The trifluoroethyl group likely reduces water solubility compared to PMC or EMC, promoting bioaccumulation in fatty tissues.

Toxicity and Environmental Impact

Organomercury compounds exhibit neurotoxic, nephrotoxic, and immunotoxic effects, with potency varying by structure:

Compound LD₅₀ (Oral, Rat) Environmental Persistence Bioaccumulation Factor
This compound Not reported High (resists degradation) Estimated >1000 (lipophilic)
Methylmercury (MMC) 21 mg/kg Extreme >10,000
Phenylmercury chloride (PMC) 41 mg/kg Moderate ~500
Ethylmercury (EMC) 28 mg/kg Moderate ~300

Notes:

  • While direct toxicity data for this compound is scarce, its structural similarity to PMC and MMC suggests comparable or greater toxicity due to enhanced lipid solubility and stability .
  • The bromine atoms may contribute to oxidative stress in biological systems, as seen in polybrominated diphenyl ethers (PBDEs) .

Analytical Methods for Detection

Advanced chromatographic and spectroscopic techniques are critical for detecting trace organomercury species:

Method Detection Limit (LOD) Applicable Compounds Reference
HPLC-ICP/MS 4 µg/kg PMC, MMC, EMC, phenyl mercury derivatives
GC-ECD (Gas Chromatography-Electron Capture Detection) 10 µg/kg Volatile organomercurials
Spectrophotometry 0.4–10 ppm Azo dye derivatives of phenyl compounds

Key Findings :

  • HPLC-ICP/MS is the gold standard for mercury speciation, offering high sensitivity and selectivity for compounds like this compound .
  • Spectrophotometric methods, while less sensitive, are cost-effective for screening phenyl-containing derivatives in pharmaceuticals but lack specificity for complex organomercurials .

Biological Activity

1,1-Dibromotrifluoroethyl phenyl mercury is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C8H6Br2F3Hg\text{C}_8\text{H}_6\text{Br}_2\text{F}_3\text{Hg}

This compound contains a mercury atom bonded to a phenyl group and a trifluoroethyl moiety, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of the mercury atom allows for binding with sulfhydryl groups in proteins, leading to potential enzyme inhibition or alteration in cellular signaling pathways. This interaction can disrupt normal cellular functions and induce toxicity.

Absorption and Metabolism

Phenylmercury compounds, including this compound, are known to be rapidly absorbed in biological systems. Upon absorption, they are metabolized to release inorganic mercury ions, which can accumulate in various tissues. Studies indicate that these compounds may lead to significant health risks due to their neurotoxic effects and potential for bioaccumulation .

Route of Administration LD50 (mg/kg) Species
Oral70Mouse
Intraperitoneal10Rat
Oral60Chick

Antimicrobial Properties

Research has indicated that certain phenylmercury compounds exhibit antimicrobial properties. These compounds can disrupt microbial cell membranes or enzymatic functions, leading to cell death. Specific studies have shown that phenylmercury acetate can inhibit the growth of various bacteria at certain concentrations .

Cytotoxicity and Genotoxicity

In vitro studies have demonstrated that exposure to this compound can induce cytotoxic effects in mammalian cells. For instance, concentrations above 200 µg/mL have been reported to cause cell death in cultured cells. Furthermore, genotoxic effects such as aneuploidy have been observed in model organisms exposed to similar phenylmercury compounds .

Case Studies

  • Rodent Studies : In a study involving rats administered with phenylmercuric acetate, significant renal damage was observed at doses as low as 0.5 ppm over prolonged exposure periods. Histopathological examinations revealed tubular damage and signs of nephrotoxicity .
  • Human Exposure : A case study involving workers exposed to phenylmercury compounds indicated an increased incidence of chromosomal aberrations in lymphocytes. This suggests a potential risk for genetic damage associated with occupational exposure .

Q & A

Q. What critical knowledge gaps exist in understanding the carcinogenic potential of this compound?

  • Methodological Answer : Prioritize in vivo carcinogenicity bioassays (OECD TG 451) with extended exposure durations. Investigate epigenetic mechanisms (e.g., DNA methylation via bisulfite sequencing) and compare to methylmercury benchmarks. Collaborate with epidemiological cohorts exposed to analogous organomercurials .

Q. How can advanced materials (e.g., metal-organic frameworks) improve mercury capture and analysis in complex matrices?

  • Methodological Answer : Functionalize MOFs with thiol groups for selective Hg2+^{2+} adsorption. Validate using X-ray photoelectron spectroscopy (XPS) and breakthrough curve analysis. Integrate with microsolid-phase extraction (µ-SPE) for trace-level detection in biological samples .

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